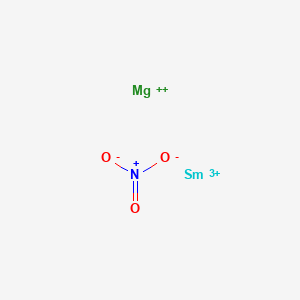
EINECS 243-235-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 243-235-6 is a chemical compound with the molecular formula MgNO3Sm. It is a coordination compound where samarium is in the +3 oxidation state, coordinated with magnesium and nitrate ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of nitric acid, magnesium samarium(3+) salt typically involves the reaction of samarium nitrate with magnesium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and more precise control of reaction parameters. The process involves dissolving samarium oxide in nitric acid to form samarium nitrate, which is then reacted with magnesium nitrate. The resulting solution is evaporated to obtain the crystalline form of nitric acid, magnesium samarium(3+) salt .
Types of Reactions:
Oxidation-Reduction Reactions: EINECS 243-235-6 can undergo redox reactions where samarium can be reduced from the +3 oxidation state to lower oxidation states.
Substitution Reactions: The nitrate ions in the compound can be substituted by other anions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halide salts, such as sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds of samarium.
Reduction: Formation of lower oxidation state compounds of samarium.
Substitution: Formation of new coordination compounds with different anions
Applications De Recherche Scientifique
EINECS 243-235-6 has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other samarium-based compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to the unique luminescent properties of samarium.
Medicine: Explored for its potential in radiotherapy and as a diagnostic tool in nuclear medicine.
Industry: Utilized in the production of specialized alloys and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism by which nitric acid, magnesium samarium(3+) salt exerts its effects is primarily through the interaction of samarium ions with molecular targets. Samarium ions can interact with various biological molecules, including proteins and nucleic acids, leading to changes in their structure and function. The pathways involved include:
Binding to Enzyme Active Sites: Modulating enzyme activity.
Interacting with DNA: Affecting gene expression and cellular processes.
Generating Reactive Oxygen Species: Inducing oxidative stress in cells .
Comparaison Avec Des Composés Similaires
Samarium Nitrate (Sm(NO3)3): Similar in composition but lacks the magnesium component.
Magnesium Nitrate (Mg(NO3)2): Contains magnesium but lacks samarium.
Samarium Chloride (SmCl3): Another samarium-based compound with different anions.
Uniqueness: EINECS 243-235-6 is unique due to the combination of magnesium and samarium in a single coordination compound. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
19696-94-7 |
|---|---|
Formule moléculaire |
MgNO3Sm+4 |
Poids moléculaire |
236.669 |
Nom IUPAC |
magnesium;samarium(3+);nitrate |
InChI |
InChI=1S/Mg.NO3.Sm/c;2-1(3)4;/q+2;-1;+3 |
Clé InChI |
LLIYOLMQQZNGSE-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Mg+2].[Sm+3] |
Synonymes |
nitric acid, magnesium samarium(3+) salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















